Okilactomycin

説明

This compound has been reported in Streptomyces griseoflavus with data available.

from actinomycetes strain YP-02908L; structure given in first source

Structure

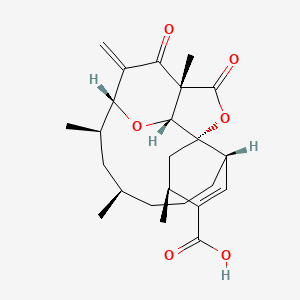

3D Structure

特性

IUPAC Name |

(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZIMLFKBWIOJJ-ZRHSTDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Okilactomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okilactomycin is a polyketide antibiotic produced by certain species of Streptomyces that has garnered interest for its cytotoxic activities. First isolated from Streptomyces griseoflavus subsp. zamamiensis, this complex macrolide has a unique chemical structure and biological activity.[1] This technical guide provides an in-depth overview of the discovery, isolation, physicochemical properties, and biological activity of this compound, with a focus on the experimental protocols and the underlying molecular mechanisms of its action.

Discovery and Producing Organisms

This compound was first discovered in the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis (strain YP-02908L).[1] Subsequently, this compound and its congeners have also been isolated from Streptomyces scabrisporus.[2] These findings indicate that the biosynthetic gene cluster for this compound may be present in various Streptomyces species.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While specific media compositions and fermentation parameters can be optimized for improved yields, a general protocol is outlined below.

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound.

Seed Culture:

-

A loopful of spores of the Streptomyces strain is inoculated into a flask containing a seed medium.

-

The culture is incubated on a rotary shaker at a controlled temperature to allow for vegetative growth.

Production Culture:

-

An aliquot of the seed culture is transferred to a larger fermentation vessel containing the production medium.

-

The fermentation is carried out for several days under controlled conditions of temperature, pH, aeration, and agitation to maximize the production of this compound.

Table 1: Fermentation Parameters for this compound Production (General)

| Parameter | Seed Culture | Production Culture |

| Medium | Specific seed medium for Streptomyces | Production medium with optimized carbon and nitrogen sources |

| Temperature | 28-30°C | 28-30°C |

| pH | 7.0 | 7.0 |

| Agitation | 150-250 rpm | 200-300 rpm |

| Aeration | - | Supplied with sterile air |

| Incubation Time | 2-3 days | 5-7 days |

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity using a series of chromatographic techniques.

Experimental Protocol for Isolation and Purification

-

Extraction: The culture broth is first centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the this compound into the organic phase.[1]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[1] A step-gradient or linear gradient of a solvent system, such as a mixture of chloroform and methanol, is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative HPLC, to achieve high purity.

-

Crystallization: Pure this compound can be obtained as colorless prisms by crystallization from a suitable solvent like dichloromethane.[1]

Experimental Workflow for Isolation and Purification

Physicochemical Properties of this compound

The structure of this compound has been elucidated using spectroscopic methods and confirmed by X-ray crystallography and total synthesis.[3][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H32O6[1] |

| Molecular Weight | 416.51 g/mol |

| Appearance | Colorless prisms[1] |

| Solubility | Soluble in dichloromethane, ethyl acetate, chloroform, methanol |

| UV λmax (MeOH) | 235 nm |

Biological Activity and Mechanism of Action

This compound exhibits weak antimicrobial activity against Gram-positive bacteria and notable cytotoxic activity against various cancer cell lines.

Table 3: Biological Activity of this compound

| Activity | Cell Line/Organism | IC50 / MIC |

| Cytotoxicity | P388 murine leukemia | 0.09 µg/mL[4] |

| Lymphoid leukemia | 0.037 µg/mL[4] | |

| Antimicrobial Activity | Gram-positive bacteria | 4-16 µg/mL[2] |

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound has been identified as the ribosomal protein S4 (rpsD).[2] By binding to this protein, this compound is believed to interfere with the assembly or function of the 30S ribosomal subunit, leading to a preferential inhibition of RNA synthesis over DNA and protein synthesis.[2] This disruption of transcription ultimately triggers a cascade of events leading to cell growth arrest and apoptosis.

Experimental Protocol for Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using various in vitro assays, such as the MTT or SRB assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Viability Measurement: After the incubation period, a viability reagent (e.g., MTT, SRB) is added to the wells. The absorbance is measured using a microplate reader.

-

IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a unique natural product with potent cytotoxic properties. This technical guide has provided a comprehensive overview of the methodologies for its production, isolation, and characterization. The elucidation of its mechanism of action, targeting the ribosomal protein S4 and inhibiting RNA synthesis, opens avenues for further investigation into its potential as a therapeutic agent and for the development of novel analogs with improved activity and selectivity. The detailed protocols and workflows presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel antibiotic produced by a Streptomyces species. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

An In-Depth Technical Guide to Okilactomycin Production by Streptomyces griseoflavus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a novel antibiotic belonging to the lactone group of antibiotics, first isolated from the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis (strain YP-02908L).[1] It possesses a unique 13-membered ring structure cyclized by a carbon-carbon bond.[2] This technical guide provides a comprehensive overview of the producing organism, fermentation, extraction, purification, and the underlying (though currently putative) biosynthetic principles of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial engineering.

The Producing Organism: Streptomyces griseoflavus

Streptomyces griseoflavus is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order. Members of the Streptomyces genus are renowned for their ability to produce a wide array of secondary metabolites, including a majority of the clinically used antibiotics.

Taxonomic Classification:

-

Kingdom: Bacteria

-

Phylum: Actinomycetota

-

Class: Actinomycetia

-

Order: Kitosatosporales

-

Family: Streptomycetaceae

-

Genus: Streptomyces

-

Species: Streptomyces griseoflavus

The specific subspecies identified as the producer of this compound is Streptomyces griseoflavus subsp. zamamiensis.[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces griseoflavus. While specific quantitative data on yield optimization for this compound is not extensively published, general principles for optimizing antibiotic production in Streptomyces can be applied. These include the manipulation of media composition, culture conditions, and the application of metabolic engineering strategies.

Fermentation Media

The composition of the fermentation medium is critical for achieving high titers of secondary metabolites. A typical fermentation medium for Streptomyces includes sources of carbon, nitrogen, phosphate, and trace elements. While the exact medium composition for optimal this compound production is a subject for empirical optimization, a starting point can be formulated based on common practices for Streptomyces fermentation.

Table 1: Exemplar Fermentation Medium Composition for Streptomyces Species

| Component | Concentration Range (g/L) | Purpose |

| Glucose | 20 - 50 | Carbon Source |

| Soluble Starch | 10 - 30 | Carbon Source |

| Soybean Meal | 10 - 25 | Nitrogen Source |

| Yeast Extract | 2 - 10 | Nitrogen Source, Vitamins, Growth Factors |

| K2HPO4 | 0.5 - 2.0 | Phosphate Source, pH Buffering |

| MgSO4·7H2O | 0.2 - 1.0 | Trace Element, Enzyme Cofactor |

| NaCl | 1 - 5 | Osmotic Balance |

| CaCO3 | 1 - 5 | pH Buffering |

Note: The optimal concentrations of these components should be determined experimentally using statistical methods such as Response Surface Methodology (RSM).[3][4]

Fermentation Parameters

Control of physical parameters during fermentation is crucial for maximizing antibiotic production.

Table 2: Key Fermentation Parameters for Streptomyces Cultivation

| Parameter | Typical Range | Impact |

| Temperature | 28 - 32 °C | Affects enzyme activity and growth rate. |

| pH | 6.5 - 7.5 | Influences nutrient uptake and enzyme stability. |

| Aeration (vvm) | 0.5 - 1.5 | Essential for aerobic respiration and growth. |

| Agitation (rpm) | 150 - 250 | Ensures homogeneity and oxygen transfer. |

| Inoculum Size | 5 - 10% (v/v) | Affects the length of the lag phase. |

| Fermentation Time | 7 - 14 days | Production of secondary metabolites typically occurs in the stationary phase. |

Experimental Protocol: Shake Flask Fermentation

-

Inoculum Preparation: Inoculate a loopful of Streptomyces griseoflavus spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 1 L flask containing 200 mL of the production medium with a 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 to 14 days.

-

Monitoring: Periodically sample the culture to monitor pH, cell growth (dry cell weight), and this compound production by HPLC analysis.

Extraction and Purification of this compound

This compound is recovered from the culture filtrate.[1] The following protocol is a generalized procedure based on the initial discovery and common practices for natural product isolation.

Extraction

-

Harvesting: After the fermentation period, separate the mycelia from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.[1] Repeat the extraction process three times to ensure complete recovery of the compound.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract is then subjected to chromatographic purification.

-

Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto a silica gel column. The column is then eluted with a solvent system of increasing polarity. While the original publication does not specify the exact gradient, a common approach for polyketides is a gradient of hexane-ethyl acetate or dichloromethane-methanol.[1]

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Crystallization: Pool the pure fractions, concentrate them, and crystallize this compound from a suitable solvent system, such as dichloromethane, to obtain colorless prisms.[1]

Biosynthesis and Regulation

The biosynthesis of this compound is presumed to follow a polyketide synthase (PKS) pathway, a common route for the synthesis of many complex natural products in Streptomyces.

Putative Biosynthetic Pathway

While the specific gene cluster for this compound has not yet been reported in the literature, a general model for its biosynthesis can be proposed based on its structure. The carbon backbone is likely assembled by a Type I PKS, followed by tailoring reactions such as cyclization and oxidation to form the final complex structure.

Regulation of Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins.[5][6][7] These can be broadly categorized into:

-

Pathway-Specific Regulators: Genes located within or near the biosynthetic gene cluster that directly control the expression of the biosynthetic genes.

-

Global Regulators: Proteins that respond to environmental and physiological signals (e.g., nutrient limitation, quorum sensing) and modulate the expression of multiple secondary metabolite gene clusters.

Hormone-like signaling molecules, such as γ-butyrolactones, are known to play a crucial role in triggering antibiotic production in many Streptomyces species.[6][7] It is plausible that a similar regulatory system is involved in controlling this compound biosynthesis in S. griseoflavus.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of this compound.

HPLC Analysis

Table 3: General HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the UV spectrum of pure this compound |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

Experimental Protocol: Sample Preparation and HPLC Analysis

-

Sample Preparation: Centrifuge a 1 mL aliquot of the fermentation broth to pellet the mycelia. Filter the supernatant through a 0.22 µm syringe filter.

-

Injection: Inject the filtered supernatant directly onto the HPLC system.

-

Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount of this compound in the fermentation samples.

Genetic Manipulation for Strain Improvement

Genetic engineering techniques can be employed to enhance the production of this compound in S. griseoflavus. These strategies include:

-

Overexpression of Biosynthetic Genes: Increasing the copy number of the this compound biosynthetic gene cluster.[8][9]

-

Manipulation of Regulatory Genes: Overexpressing positive regulators or knocking out negative regulators of the biosynthetic pathway.[9]

-

Metabolic Engineering: Modifying primary metabolic pathways to increase the supply of precursors for this compound biosynthesis.

Conclusion

This technical guide provides a foundational understanding of the production of this compound by Streptomyces griseoflavus. While significant research has been conducted on the isolation and characterization of this novel antibiotic, further investigation into its biosynthetic pathway, regulatory network, and fermentation optimization is warranted. The protocols and information presented here offer a starting point for researchers to delve deeper into the fascinating biology of this antibiotic-producing microorganism and to explore the potential for enhancing its production for future therapeutic applications.

References

- 1. This compound, a novel antibiotic produced by a Streptomyces species. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antibiotic produced by a Streptomyces species. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]

- 4. redalyc.org [redalyc.org]

- 5. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

- 6. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Okilactomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Okilactomycin, a potent polyketide antibiotic. The structural elucidation of this complex natural product has been a significant undertaking, relying heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document collates the key spectroscopic data and experimental methodologies to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a structurally unique macrolide antibiotic isolated from Streptomyces species. Its complex architecture, featuring a 13-membered lactone ring, has presented a formidable challenge for synthetic chemists and has been the subject of extensive spectroscopic investigation to fully characterize its stereochemistry and connectivity. The definitive structure was established through a combination of spectroscopic techniques and confirmed by total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemical intricacies of this compound were primarily elucidated using a suite of one- and two-dimensional NMR experiments. The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.25 | d | 10.0 |

| 3 | 5.30 | d | 10.0 |

| 5 | 5.65 | s | |

| 6 | 2.55 | m | |

| 7 | 1.80 | m | |

| 7 | 1.60 | m | |

| 8 | 1.05 | d | 7.0 |

| 9 | 2.40 | m | |

| 10 | 1.20 | d | 7.0 |

| 11 | 3.80 | s | |

| 14 | 1.95 | s | |

| 15 | 1.75 | s | |

| OMe | 3.30 | s |

Note: Data compiled from published literature. Solvent and instrument frequency may vary between sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 170.0 |

| 2 | 78.0 |

| 3 | 130.0 |

| 4 | 135.0 |

| 5 | 125.0 |

| 6 | 40.0 |

| 7 | 25.0 |

| 8 | 15.0 |

| 9 | 45.0 |

| 10 | 20.0 |

| 11 | 100.0 |

| 12 | 165.0 |

| 13 | 95.0 |

| 14 | 10.0 |

| 15 | 12.0 |

| OMe | 55.0 |

Note: Data compiled from published literature. Solvent and instrument frequency may vary between sources.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition and confirming the molecular weight of this compound and its synthetic intermediates.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 489.2488 | 489.2485 |

| [M+Na]⁺ | 511.2307 | 511.2304 |

Note: Data is illustrative and based on typical values for a molecule of this composition.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following are generalized protocols based on the methodologies reported in the literature for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final volume of approximately 0.5 mL. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon signals.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

-

Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning proton and carbon signals and establishing the connectivity of the molecule.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) typically in the low micromolar to nanomolar concentration range. A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

Instrumentation: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, coupled with an electrospray ionization (ESI) source are commonly used.

High-Resolution Mass Spectrometry (HRMS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

-

Mass Analyzer: The instrument is operated in high-resolution mode to achieve mass accuracy of less than 5 ppm.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition using formula prediction software.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from the initial isolation to the final structure confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic techniques and data integral to the characterization of this compound. For researchers engaged in the study of this and other complex natural products, a thorough and multi-faceted spectroscopic approach is paramount for accurate and unambiguous structure elucidation.

X-ray Crystallography of Okilactomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of Okilactomycin, a polyketide antibiotic with notable cytotoxic activities. The structure of this compound was originally determined by a combination of spectroscopic and X-ray crystallographic studies. This document outlines the probable experimental methodologies, presents a representative data structure for the crystallographic analysis, and discusses the implications of its molecular architecture.

Introduction to this compound and its Structural Elucidation

This compound, first isolated from Streptomyces griseoflavus, is a structurally unique antibiotic.[1] Its complex architecture, featuring a 13-membered ring, was confirmed by X-ray analysis.[2] The absolute stereochemistry of (-)-Okilactomycin was later established through total synthesis, with X-ray crystallography being a crucial tool for verifying the structure of key intermediates and the final product.[3][4][5] The cytotoxic properties of this compound against various cancer cell lines have made its structural and functional characterization a significant area of research.[6]

Experimental Protocols for X-ray Crystallography of this compound

While the specific experimental details from the original 1987 study by Imai et al. are not publicly available, a standard protocol for the X-ray crystallography of a small molecule like this compound would likely involve the following steps.

Crystallization

The initial and often most challenging step is the growth of high-quality, single crystals of this compound suitable for X-ray diffraction.

-

Purification: this compound is first purified to the highest possible degree using chromatographic techniques to remove impurities that could hinder crystallization.

-

Solvent Selection: A screening of various solvents and solvent systems is performed to determine the optimal conditions for crystal growth. This typically involves dissolving this compound in a range of solvents to assess its solubility.

-

Crystallization Techniques: Several methods can be employed to achieve the supersaturation required for crystal formation:

-

Slow Evaporation: A solution of this compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: This can be performed as either a hanging drop or sitting drop experiment. A concentrated drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

-

Cooling: A saturated solution of this compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

-

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size is carefully mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.

-

Diffractometer: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal.

-

Data Collection: As the crystal is rotated in the X-ray beam, the diffracted X-rays are recorded by a detector. A complete dataset consists of a series of diffraction images taken at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is then used to determine the three-dimensional atomic structure of this compound.

-

Data Processing: The diffraction images are processed to determine the positions and intensities of the diffraction spots. This information is used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

-

Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process continues until a final, accurate model of the molecular structure is obtained.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from an X-ray crystallographic analysis of this compound. Note: The values presented here are representative and are intended to illustrate the format of crystallographic data; they are not the experimentally determined values for this compound.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₂₉H₃₈O₈ |

| Formula weight | 514.60 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 12.456(5) Å |

| c | 11.789(4) Å |

| α | 90° |

| β | 105.21(3)° |

| γ | 90° |

| Volume | 1432.1(9) ų |

| Z | 2 |

| Density (calculated) | 1.194 Mg/m³ |

| Absorption coefficient | 0.691 mm⁻¹ |

| F(000) | 552 |

| Data collection | |

| Theta range for data collection | 4.25 to 67.00° |

| Index ranges | -12≤h≤12, -14≤k≤14, -13≤l≤13 |

| Reflections collected | 11890 |

| Independent reflections | 4987 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4987 / 1 / 343 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.059, wR2 = 0.138 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule like this compound.

Signaling Pathways and Mechanism of Action

To date, the primary focus of this compound research has been on its isolation, structural elucidation, and total synthesis. While its cytotoxic and antibiotic properties are well-documented, detailed studies on its specific molecular targets and signaling pathways using X-ray crystallography are not yet available in the public domain. Future research involving co-crystallization of this compound with its biological targets will be crucial for understanding its mechanism of action at a molecular level, which could pave the way for the rational design of more potent and selective therapeutic agents.

References

Okilactomycin: Unraveling Its Cytotoxic Effects in Cancer Cells

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Okilactomycin, a polyketide lactone antibiotic isolated from Streptomyces griseoflavus subsp. zamamiensis, has demonstrated notable cytotoxic activity against specific cancer cell lines. This technical guide synthesizes the currently available data on this compound's anti-cancer properties, focusing on its mechanism of action. While detailed mechanistic studies in cancer cells are limited, this document provides a comprehensive overview of its known biological activities, offering a foundation for future research and drug development endeavors.

Introduction

The quest for novel anti-cancer agents has led to the exploration of natural products, with microbial metabolites being a particularly rich source. This compound, a member of the lactone group of antibiotics, has emerged as a compound of interest due to its potent cytotoxic effects. This guide aims to provide a detailed technical summary of the existing knowledge regarding this compound's mechanism of action in cancer cells, catering to an audience of researchers, scientists, and drug development professionals.

Cytotoxic Activity of this compound

This compound has demonstrated significant in vitro cytotoxicity against murine leukemia cell lines. The reported 50% inhibitory concentration (IC50) values highlight its potency.

| Cell Line | IC50 (µg/mL) |

| P388 Murine Leukemia | 0.09[1] |

| Lymphoid Leukemia | 0.037[1] |

In addition to its in vitro activity, this compound has shown weak antimicrobial activity against Ehrlich ascites carcinoma in vivo[2].

Postulated Mechanism of Action in Cancer Cells

While the precise molecular mechanism of this compound in cancer cells remains to be fully elucidated, its structural classification as a polyketide lactone antibiotic provides a basis for several hypotheses. Many antibiotics exert their therapeutic effects by inhibiting essential cellular processes. A common mechanism for antibiotics is the inhibition of bacterial RNA polymerase[3]. However, it is not yet confirmed if this is the mechanism of action of this compound in cancer cells.

Based on the known mechanisms of other anti-cancer polyketides and lactones, potential modes of action for this compound could include:

-

Induction of Apoptosis: Programmed cell death is a common pathway through which cytotoxic agents eliminate cancer cells.

-

Cell Cycle Arrest: Interference with the cell cycle progression can halt the proliferation of cancerous cells.

-

Inhibition of Key Signaling Pathways: Targeting pathways essential for cancer cell survival and growth.

Further research is imperative to delineate the specific signaling cascades and molecular targets of this compound in a cancerous context.

Experimental Methodologies

Detailed experimental protocols for the cytotoxicity assays that yielded the IC50 values for this compound are not extensively described in the available literature. However, a standard cytotoxicity assay protocol is provided below as a general reference for researchers aiming to investigate this compound's effects.

General Cytotoxicity Assay (e.g., MTT Assay)

This workflow outlines a typical procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: General workflow for a colorimetric-based cytotoxicity assay.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound in cancer cells are currently unknown. However, based on the actions of other cytotoxic natural products, several key pathways are likely candidates for investigation. The diagram below illustrates a generalized apoptosis signaling cascade that could be a potential target.

Caption: Hypothesized intrinsic apoptosis pathway potentially targeted by this compound.

Conclusion and Future Directions

This compound is a potent cytotoxic agent against specific leukemia cell lines. While its exact mechanism of action in cancer cells is yet to be fully elucidated, its chemical nature suggests the possibility of interference with fundamental cellular processes such as apoptosis or cell cycle progression. The lack of detailed studies highlights a significant knowledge gap and a compelling opportunity for future research.

To advance the development of this compound as a potential anti-cancer therapeutic, the following research areas are critical:

-

Target Identification and Validation: Elucidating the direct molecular target(s) of this compound in cancer cells.

-

Mechanistic Studies: Conducting comprehensive analyses of its effects on apoptosis, cell cycle, and key cancer-related signaling pathways.

-

In Vivo Efficacy: Evaluating its anti-tumor activity in a broader range of preclinical cancer models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

Addressing these research questions will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives in the fight against cancer.

References

Okilactomycin: A Potential RNA Synthesis Inhibitor for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Okilactomycin is a macrolide antibiotic first isolated from the culture filtrate of Streptomyces griseoflavus subsp. zamamiensis.[1] With a unique 13-membered ring structure, it has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[2] Emerging research suggests that this compound's primary mechanism of action involves the preferential inhibition of RNA synthesis over DNA and protein synthesis, positioning it as a compound of interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound as a potential RNA synthesis inhibitor, including its quantitative activity, and conceptual frameworks for its mechanism and experimental evaluation.

Quantitative Data on Biological Activity

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | 4-16 | [3] |

Mechanism of Action: Inhibition of RNA Synthesis

The precise molecular mechanism by which this compound inhibits RNA synthesis remains to be fully elucidated. However, based on the general principles of transcription, the inhibitory action could potentially occur at one or more of the key stages: initiation, elongation, or termination. The following diagram illustrates these potential points of intervention within the bacterial transcription process.

Caption: Potential inhibition points of this compound in bacterial transcription.

Further research is required to pinpoint the exact stage of transcription that this compound targets and to identify its binding site on the bacterial RNA polymerase.

Experimental Protocols: A Generalized Workflow

Detailed experimental protocols for assessing the RNA synthesis inhibitory activity of this compound are not extensively published. However, a generalized workflow for an in vitro transcription inhibition assay can be conceptualized as follows. This workflow provides a foundational methodology that can be adapted for the specific investigation of this compound.

Caption: A generalized workflow for determining RNA synthesis inhibition.

Key Steps in the Generalized Protocol:

-

Reaction Setup: A standard in vitro transcription reaction is assembled containing a DNA template with a promoter, purified bacterial RNA polymerase, and all four ribonucleotide triphosphates (NTPs), one of which may be radioactively or fluorescently labeled for detection.

-

Inhibitor Addition: this compound is introduced to the reaction at a range of concentrations.

-

Incubation: The reaction is incubated at the optimal temperature for the RNA polymerase (typically 37°C) to allow for RNA synthesis.

-

Reaction Termination: The transcription reaction is stopped after a defined period.

-

Product Analysis: The newly synthesized RNA transcripts are separated by size using gel electrophoresis and visualized. The intensity of the RNA bands corresponds to the amount of RNA synthesized.

-

Data Analysis: The extent of inhibition is quantified by comparing the amount of RNA produced in the presence of this compound to a control reaction without the inhibitor. This data is then used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of RNA polymerase activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents that function through the inhibition of RNA synthesis. Its demonstrated activity against Gram-positive pathogens warrants further investigation into its precise mechanism of action. Future research should focus on:

-

Determining the specific IC50 value of this compound against purified bacterial RNA polymerase.

-

Identifying the exact stage of transcription (initiation, elongation, or termination) that is inhibited by the compound.

-

Mapping the binding site of this compound on the RNA polymerase enzyme complex.

-

Conducting structure-activity relationship (SAR) studies to optimize the antibacterial potency and pharmacological properties of this compound analogs.

A deeper understanding of these aspects will be critical in advancing this compound from a promising natural product to a clinically viable therapeutic agent.

References

An In-depth Technical Guide on the Cytotoxicity of Okilactomycin Against P388 and L1210 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Okilactomycin, a novel antibiotic, against the murine leukemia cell lines P388 (lymphocytic leukemia) and L1210 (lymphoid leukemia). This document synthesizes available data, outlines detailed experimental methodologies for assessing cytotoxicity, and presents potential signaling pathways involved in this compound's mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated significant in vitro cytotoxic activity against both P388 and L1210 cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | This compound IC50 (µg/mL) |

| P388 | 0.09 |

| L1210 | 0.037 |

These IC50 values are based on data reported in the context of the total synthesis of (-)-Okilactomycin.

Experimental Protocols

The following sections detail the methodologies for cell line maintenance and conducting cytotoxicity assays to evaluate the effects of this compound. These protocols are based on standard laboratory procedures for in vitro testing with P388 and L1210 cells.

P388 and L1210 Cell Lines:

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Both P388 and L1210 are suspension cell lines. Cultures should be maintained by splitting the cell suspension to a density of 1 x 10^5 cells/mL every 2-3 days. Cell viability should be monitored using Trypan Blue exclusion.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

P388 or L1210 cells

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the P388 or L1210 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's cytotoxic action.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known activities of related compounds and general mechanisms of antibiotic cytotoxicity in cancer cells. The precise molecular targets and signaling cascades of this compound in P388 and L1210 cells require further investigation.

In Vivo Antitumor Activity of Okilactomycin: A Technical Overview and Framework for Preclinical Evaluation

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies detailing the in vivo antitumor activity of Okilactomycin in animal models. This guide, therefore, provides a comprehensive framework for the preclinical evaluation of novel antitumor antibiotics, drawing upon established methodologies and signaling pathways relevant to this class of compounds. The experimental designs and data presented herein are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals in designing and interpreting in vivo studies for compounds like this compound.

Introduction to this compound and Antitumor Antibiotics

This compound is a novel antibiotic with a unique molecular structure.[1] While its direct antitumor effects in vivo have not been documented, the broader class of antitumor antibiotics has been a cornerstone of cancer chemotherapy for decades.[2] These agents, derived from microbial sources, exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and generation of reactive oxygen species.[2] Given the chemical characteristics of this compound, it is plausible that it may share mechanistic similarities with other antitumor antibiotics, warranting its investigation as a potential anticancer agent.

General Methodologies for In Vivo Antitumor Activity Assessment

The preclinical evaluation of a novel compound's antitumor efficacy in animal models is a critical step in the drug development pipeline. The primary goal of these studies is to assess the agent's ability to inhibit tumor growth and improve survival in a living organism.

The choice of animal model is crucial for obtaining relevant and translatable data. The most commonly used models in cancer research are murine (mouse) models, which can be broadly categorized as:

-

Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice (e.g., nude, SCID, or NSG mice). Xenografts are widely used to assess the direct antitumor activity of a compound against human cancers.

-

Syngeneic Models: In this approach, murine cancer cells are implanted into immunocompetent mice of the same genetic background. Syngeneic models are invaluable for studying the interplay between the investigational agent and the host immune system.

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop spontaneous tumors that more closely mimic the genetic and histopathological progression of human cancers. GEMMs are particularly useful for studying cancer etiology and for evaluating preventative and therapeutic agents in a more physiologically relevant context.

A typical workflow for assessing the in vivo antitumor activity of a compound like this compound is outlined below.

Data Presentation: Quantifying Antitumor Activity

The efficacy of an antitumor agent is quantified through various parameters. The following tables provide a template for summarizing key data from in vivo studies.

Table 1: Tumor Growth Inhibition in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | q.d. x 14 | 1500 ± 150 | - |

| This compound | 10 | q.d. x 14 | 800 ± 90 | 46.7 |

| This compound | 25 | q.d. x 14 | 450 ± 60 | 70.0 |

| Positive Control | Varies | Varies | 300 ± 45 | 80.0 |

Tumor Growth Inhibition (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Table 2: Survival Analysis in a Syngeneic Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |

| Vehicle Control | - | q.d. x 10 | 25 | - |

| This compound | 20 | q.d. x 10 | 35 | 40.0 |

| This compound | 40 | q.d. x 10 | 42 | 68.0 |

| Positive Control | Varies | Varies | 50 | 100.0 |

Increase in Lifespan (%) is calculated as: [(Median Survival of Treated Group / Median Survival of Vehicle Group) - 1] x 100

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of this compound is yet to be elucidated, antitumor antibiotics often induce cancer cell death by activating apoptotic signaling pathways. A plausible mechanism could involve the induction of DNA damage, leading to the activation of the p53 tumor suppressor protein.

Conclusion and Future Directions

The structural novelty of this compound suggests it may possess unique biological activities, including potential antitumor effects. The lack of current in vivo data highlights a significant opportunity for future research. The methodologies and frameworks presented in this guide offer a robust starting point for the preclinical evaluation of this compound and other novel antitumor antibiotics. Future studies should aim to:

-

Determine the maximum tolerated dose (MTD) of this compound in relevant mouse strains.

-

Evaluate the antitumor efficacy of this compound in a panel of human cancer xenograft models representing various tumor types.

-

Investigate the role of the immune system in the potential antitumor activity of this compound using syngeneic models.

-

Elucidate the precise molecular mechanism of action through pharmacodynamic and mechanistic studies.

By systematically addressing these research questions, the scientific community can determine the potential of this compound as a novel therapeutic agent for cancer.

References

Okilactomycin: A Technical Guide to a Complex Polyketide Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okilactomycin is a structurally intricate polyketide natural product belonging to the spirotetronate class of antibiotics. First isolated from Streptomyces griseoflavus, it has garnered significant attention due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, total synthesis, and biological activity. Detailed experimental methodologies for key synthetic transformations are provided, and complex biological and chemical pathways are visualized through diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and oncology drug development.

Introduction

This compound is a fascinating example of the complex molecular architectures that can be produced by microorganisms.[1][2][3] As a member of the spirotetronate family, its structure features a distinctive spirocyclic tetronic acid moiety embedded within a macrocyclic framework.[4][5][6] The potent cytotoxic effects of this compound have made it an attractive target for total synthesis and further investigation into its therapeutic potential. This guide will delve into the core scientific aspects of this compound, presenting a detailed examination of its chemical synthesis and what is known about its biological origins and mechanism of action.

Biological Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. The reported in vitro efficacy of this compound is summarized in the table below.

| Cell Line | IC50 (µg/mL) | Reference |

| P388 (Murine Leukemia) | 0.09 | [1][2] |

| L1210 (Murine Leukemia) | 0.037 | [1][2] |

Biosynthesis

While the specific polyketide synthase (PKS) gene cluster responsible for this compound's production in Streptomyces griseoflavus has not been explicitly detailed in the available literature, a generalized biosynthetic pathway for Class I spirotetronate polyketides, to which this compound belongs, has been proposed.[4][5][6] This pathway involves the iterative condensation of acetate and propionate units by a Type I PKS, followed by the incorporation of a glycerate-derived unit to form the characteristic tetronate ring. A key step in the formation of the spirotetronate core is believed to be an intramolecular Diels-Alder reaction.[4][7][8]

Total Synthesis

The total synthesis of this compound has been a significant achievement in organic chemistry, with a notable route developed by the research group of Amos B. Smith III.[1] This synthesis is characterized by a convergent approach, where complex fragments of the molecule are synthesized separately before being joined together. Key reactions in this synthesis include a Petasis-Ferrier rearrangement to construct a key tetrahydropyranone intermediate and a ring-closing metathesis (RCM) to form the macrocycle.

Below is a simplified workflow of the total synthesis strategy.

Key Experimental Protocols

The Petasis-Ferrier rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a concerted[5][5]-sigmatropic rearrangement. In the synthesis of this compound, this reaction was employed to couple two advanced intermediates.[9]

-

Reactants: A dioxanone intermediate (formed from a β-hydroxy acid and an aldehyde) and the Petasis reagent (dimethyltitanocene).

-

Solvent: Typically a non-polar solvent such as toluene or tetrahydrofuran.

-

Procedure: To a solution of the dioxanone in the chosen solvent at a controlled temperature (often elevated), the Petasis reagent is added. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enol ether product of this step is then treated with a Lewis acid, such as dimethylaluminum chloride (Me₂AlCl), to induce the rearrangement to the final tetrahydropyranone product.[9]

Ring-closing metathesis is a versatile method for the formation of cyclic olefins. In the synthesis of this compound, a second-generation Grubbs catalyst was utilized to form the 13-membered macrocycle.[10][11][12][13]

-

Reactant: A diene-containing linear precursor.

-

Catalyst: Second-generation Grubbs catalyst.

-

Solvent: A degassed, non-polar solvent such as dichloromethane or toluene is typically used to minimize catalyst decomposition.

-

Procedure: The diene substrate is dissolved in the solvent, and the Grubbs catalyst is added under an inert atmosphere (e.g., argon or nitrogen). The reaction is often run at elevated temperatures to facilitate the catalytic cycle. The progress of the reaction is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed, and the product is purified by column chromatography to remove the ruthenium-containing byproducts.

Mechanism of Action

The precise molecular mechanism of action for this compound's cytotoxic effects has not been fully elucidated in the available scientific literature. However, many polyketide natural products with potent anticancer activity are known to interfere with fundamental cellular processes. Given its cytotoxicity, it is plausible that this compound may induce apoptosis in cancer cells by interacting with key components of cell survival and death signaling pathways. It is important to note that without specific experimental evidence, any proposed mechanism remains speculative.

Below is a generalized diagram of a hypothetical mechanism of action where a cytotoxic compound induces apoptosis. This is for illustrative purposes only and does not represent a confirmed pathway for this compound.

Conclusion and Future Directions

This compound remains a compelling natural product for the scientific community. Its complex structure has provided a challenging and ultimately successful platform for the development of innovative synthetic strategies. While its potent cytotoxic activity is well-documented, a significant knowledge gap exists regarding its precise mechanism of action. Future research efforts should be directed towards identifying the specific cellular target(s) of this compound and elucidating the signaling pathways it modulates. Such studies would not only provide a deeper understanding of its biological activity but also pave the way for the rational design of novel analogs with improved therapeutic indices for potential development as anticancer agents. Furthermore, the identification and characterization of the this compound biosynthetic gene cluster would offer opportunities for biosynthetic engineering to produce novel derivatives.

References

- 1. Total Synthesis of this compound by Smith [organic-chemistry.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. This compound, a novel antibiotic produced by a Streptomyces species. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spirotetronate polyketides - INN [inn.demokritos.gr]

- 9. Evolution of the Total Synthesis of (-)-Okilactomycin Exploiting a Tandem Oxy-Cope Rearrangement/Oxidation, the Petasis-Ferrier Union/Rearrangement and Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. React App [pmc.umicore.com]

- 12. Ring Closing Metathesis [organic-chemistry.org]

- 13. medwinpublishers.com [medwinpublishers.com]

Total Synthesis of (-)-Okilactomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of (-)-Okilactomycin, a potent polyketide antitumor antibiotic. (-)-Okilactomycin, the enantiomer of the natural product, exhibits significant cytotoxicity against P388 and lymphoid leukemia L1210 human cell lines.[1][2][3] Its complex structure, featuring a 13-membered macrocyclic ring, a highly functionalized cyclohexane with a spirocenter, and a 2,6-cis-tetrahydropyranone moiety, has made it a challenging target for synthetic chemists.[1][4] This document details the successful convergent synthesis strategy developed by Smith and coworkers, highlighting key reactions, and presenting quantitative data and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

The total synthesis of (-)-Okilactomycin was achieved through a highly convergent approach.[5][6][7] The retrosynthetic analysis envisioned the disassembly of the target molecule into three key fragments: a β-hydroxy acid, a dimethyl acetal, and a precursor for the bicyclic lactone.

The key disconnections involved:

-

Ring-Closing Metathesis (RCM): The 13-membered macrocycle was envisioned to be formed via an efficient RCM reaction.[1][5][7]

-

Petasis-Ferrier Union/Rearrangement: The congested 2,6-cis-tetrahydropyranone ring was constructed using a Petasis-Ferrier union/rearrangement tactic.[5][6][7]

-

Diastereoselective Oxy-Cope Rearrangement/Oxidation: This sequence was crucial for establishing the stereocenters at C(1) and C(13).[5][6][7]

This strategic approach allowed for the independent synthesis of complex fragments, which were then coupled in the later stages of the synthesis. The longest linear sequence of this synthesis was reported to be 29 steps.[1][4][7]

Caption: Retrosynthetic analysis of (-)-Okilactomycin.

Key Synthetic Transformations and Experimental Data

The synthesis of (-)-Okilactomycin involved several key transformations. The following sections provide details on these reactions and the associated quantitative data.

Synthesis of the β-Hydroxy Acid Fragment

The synthesis of the β-hydroxy acid fragment commenced with a diastereoselective alkylation using a Myers pseudoephedrine-derived auxiliary.[1][7] A subsequent Evans aldol reaction was employed to install the β-hydroxy functionality.[1][7] The overall yield for this eight-step sequence was 63%.[1][7]

| Step | Reagents and Conditions | Yield (%) |

| Alkylation | Myers pseudoephedrine auxiliary, Iodide | 95 |

| Reduction & Oxidation | 1. LDA, BH3•NH3; 2. SO3•Pyr, DMSO, Et3N | 94, 90 |

| Wittig Olefination | PPh3CH3Br, n-BuLi | 96 |

| Deprotection & Oxidation | 1. TBAF; 2. SO3•Pyr, DMSO, Et3N | 97, 93 |

| Evans Aldol Reaction | Oxazolidinone, Bu2BOTf, Et3N; then LiOH, H2O2 | 93, 97 |

Synthesis of the Dimethyl Acetal Fragment

The dimethyl acetal fragment was constructed starting with a diastereoselective Rawal Diels-Alder reaction.[1][7] Key subsequent steps included a 1,4-reduction and enolate capture to yield the desired intermediate.

| Step | Reagents and Conditions | Yield (%) |

| Rawal Diels-Alder Reaction | Diene, Methyl crotonate | - |

| Reduction | - | - |

| Protection | Benzyl ether formation | - |

| Hydrolysis | HF | - |

| 1,4-Reduction & Capture | - | - |

Assembly and Macrocyclization

The coupling of the key fragments was achieved through the Petasis-Ferrier union/rearrangement.[5][7] The final key step was the ring-closing metathesis to form the 13-membered macrocycle, which was accomplished using the Hoveyda-Grubbs second-generation catalyst.[1] This RCM reaction followed by hydrogenation proceeded in an impressive 80-85% yield for the two steps.[1]

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Detailed experimental procedures for key transformations are available in the supporting information of the primary literature.[8] The following provides a representative protocol for the Ring-Closing Metathesis reaction.

Representative Protocol: Ring-Closing Metathesis

To a solution of the diene precursor in degassed solvent (e.g., dichloromethane or toluene) is added the Hoveyda-Grubbs second-generation catalyst. The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC. It was found to be critical to expose the reaction mixture to air to destroy the catalyst prior to concentration to avoid polymerization.[1] The crude product is then concentrated and purified by flash column chromatography. The resulting cis-alkene is then subjected to hydrogenation to yield the saturated macrocycle.[1]

Biological Activity

This compound was originally isolated from Streptomyces griseoflavus and was found to exhibit cytotoxic properties.[4][9] Specifically, it shows significant in vitro cytotoxicity against the P388 murine leukemia cell line and L1210 lymphoid leukemia cells, with IC50 values of 0.09 and 0.037 µg/mL, respectively.[1][2][4] While the precise mechanism of action for this compound is not fully elucidated, related thiolactone antibiotics are known to inhibit fatty acid synthesis in bacteria.[10] Further biological evaluation and the development of analogs could provide more insight into its therapeutic potential.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of this compound by Smith [organic-chemistry.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Total synthesis of (-)-okilactomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Total Synthesis of (â)-Okilactomycin - American Chemical Society - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound, a novel antibiotic produced by a Streptomyces species. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the antibiotic thiolactomycin inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactions in the Total Synthesis of (-)-Okilactomycin

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture and potent biological activity of (-)-Okilactomycin, a polyketide natural product, have established it as a compelling target for total synthesis. This technical guide provides a detailed examination of the key chemical transformations that have been pivotal in the successful synthesis of this complex molecule. The strategies highlighted herein, primarily developed by the research group of Amos B. Smith III, showcase elegant solutions to the challenges posed by the molecule's dense stereochemistry and unique structural motifs. This document will delve into the experimental protocols, quantitative data, and logical workflows of three core reactions: a diastereoselective oxy-Cope rearrangement/oxidation, a Petasis-Ferrier union/rearrangement, and a ring-closing metathesis (RCM).

Core Synthetic Strategy: A Convergent Approach

The total synthesis of (-)-Okilactomycin is characterized by a highly convergent strategy, wherein complex fragments of the molecule are synthesized independently and then coupled at a late stage. This approach enhances efficiency and allows for greater flexibility in the synthesis. The key reactions described below are central to the construction of the key fragments and their eventual union to form the macrocyclic structure.

Diastereoselective Oxy-Cope Rearrangement/Oxidation: Establishing Key Stereocenters

A crucial step in the synthesis of a key fragment of (-)-Okilactomycin involves a diastereoselective oxy-Cope rearrangement followed by an in-situ oxidation. This powerful sequence allows for the strategic installation of two critical stereocenters. The reaction proceeds through a chair-like transition state to afford a single diastereomer of the resulting enolate, which is then trapped to yield the desired product with excellent stereocontrol.

Experimental Protocol

To a solution of the precursor alcohol in anhydrous tetrahydrofuran (THF) at 0 °C is added potassium hydride (KH) followed by 18-crown-6. The resulting mixture is stirred at this temperature for a specified time before being warmed to room temperature to effect the oxy-Cope rearrangement. The reaction is then cooled, and a solution of a suitable oxidizing agent, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), in THF is added. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel.

Quantitative Data

| Step | Reactant(s) | Reagents & Conditions | Product(s) | Yield (%) | Diastereomeric Ratio |

| Oxy-Cope Rearrangement/ Oxidation | Divinyl carbinol precursor | 1. KH, 18-crown-6, THF, 0 °C to rt2. MoOPH, THF, -78 °C | Aldehyde fragment with two new stereocenters | 75% | >20:1 |

Logical Workflow: Oxy-Cope Rearrangement/Oxidation

Caption: Workflow for the diastereoselective oxy-Cope rearrangement/oxidation.

Petasis-Ferrier Union/Rearrangement: Construction of the Tetrahydropyranone Core

A signature reaction in the synthesis of (-)-Okilactomycin is the Petasis-Ferrier union/rearrangement. This key step unites two major fragments of the molecule and constructs the central 2,6-cis-disubstituted tetrahydropyranone ring system. The reaction involves the formation of a mixed acetal from a β-hydroxy acid and an aldehyde, followed by a Lewis acid-promoted rearrangement of the corresponding enol ether.

Experimental Protocol

The β-hydroxy acid and aldehyde fragments are dissolved in a suitable solvent such as dichloromethane (CH2Cl2). A dehydrating agent, for instance, magnesium sulfate (MgSO4), is added, and the mixture is stirred. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is then added dropwise at a low temperature (e.g., -78 °C). The reaction is stirred for a specified period before being quenched with a base, for example, triethylamine (Et3N). The solvent is removed under reduced pressure, and the crude intermediate is subjected to the next step without further purification. The crude acetal is dissolved in an appropriate solvent, and a methylenating agent, such as the Tebbe reagent or Petasis reagent, is added to form the enol ether. The subsequent rearrangement is typically promoted by a Lewis acid like dimethylaluminum chloride (Me2AlCl) to afford the desired tetrahydropyranone.

Quantitative Data

| Step | Reactant(s) | Reagents & Conditions | Product(s) | Yield (%) |

| Petasis-Ferrier Union/Rearrangement | β-Hydroxy acid and Aldehyde fragments | 1. MgSO4, TMSOTf, CH2Cl2, -78 °C2. Petasis Reagent, Toluene3. Me2AlCl, CH2Cl2, -78 °C to 0 °C | 2,6-cis-disubstituted Tetrahydropyranone | 62% (over 3 steps) |

Signaling Pathway: Petasis-Ferrier Rearrangement

Caption: Key steps of the Petasis-Ferrier union/rearrangement.

Ring-Closing Metathesis (RCM): Macrocycle Formation

The final key transformation to construct the 13-membered macrocyclic ring of (-)-Okilactomycin is an efficient ring-closing metathesis (RCM) reaction.[1] This powerful carbon-carbon bond-forming reaction utilizes a ruthenium-based catalyst to cyclize a diene precursor. The choice of catalyst and reaction conditions, particularly high dilution, is critical to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol

The diene precursor is dissolved in a degassed solvent, typically dichloromethane (CH2Cl2) or toluene, to a very low concentration (e.g., 0.001 M). A solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst in the same solvent is then added. The reaction mixture is heated to a specific temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the macrocyclic product.

Quantitative Data

| Step | Reactant(s) | Reagents & Conditions | Product(s) | Yield (%) |

| Ring-Closing Metathesis | Diene Precursor | 2nd Generation Hoveyda-Grubbs Catalyst, Toluene, 80 °C, high dilution (0.001 M) | 13-membered Macrocycle | 89% |

Experimental Workflow: Ring-Closing Metathesis

References

The Structure-Activity Relationship of Okilactomycin: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Okilactomycin, a structurally complex polyketide natural product, has demonstrated significant cytotoxic activity against various cancer cell lines, marking it as a molecule of interest for oncological research. Isolated from Streptomyces species, its unique architecture is characterized by a 13-membered macrocyclic lactone, a functionalized cyclohexane, and a spirotetronate core. Despite its promising biological profile, comprehensive structure-activity relationship (SAR) studies on this compound are notably absent in publicly available literature. The intricate total synthesis required to produce analogs presents a significant hurdle to such investigations. This guide synthesizes the current understanding of this compound's biological activity, its core structural features, and provides a prospective analysis of its SAR based on data from related spirotetronate compounds. Furthermore, it outlines standard experimental methodologies and proposes a logical workflow for future research aimed at elucidating the this compound pharmacophore and developing novel therapeutic agents.

Introduction to this compound

This compound is a natural product isolated from the fermentation broth of Streptomyces griseoflavus.[1] Its structure was determined through spectroscopic and X-ray crystallographic studies, revealing a novel architecture containing a 13-membered ring cyclized by a carbon-carbon bond.[2] The molecule exhibits potent cytotoxicity, positioning it as a potential scaffold for the development of new anticancer agents. However, the therapeutic development of this compound is contingent on a thorough understanding of which structural motifs are essential for its activity and which can be modified to improve efficacy, selectivity, and pharmacokinetic properties. This document serves to consolidate the known data and provide a framework for these future investigations.

Core Structure and Known Biological Activity

The chemical framework of this compound is comprised of three key regions: the spirotetronate moiety, the 13-membered macrocycle, and a highly substituted cyclohexane ring. These regions offer multiple potential points for chemical modification to probe their roles in the molecule's biological activity.

Figure 1: Key structural components of the this compound molecule.

Initial studies have quantified the cytotoxic effects of this compound against murine leukemia cell lines, providing a baseline for its potency.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| This compound | P388 (Murine Leukemia) | 0.09 |

| This compound | L1210 (Murine Leukemia) | 0.037 |

| Table 1: Published in vitro cytotoxicity data for this compound. |

Prospective Structure-Activity Relationship Analysis